![molecular formula C8H4BrF2NO2 B14030484 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom, two fluorine atoms, and an oxazinone ring
Preparation Methods
The synthesis of 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of a precursor compound followed by fluorination and cyclization to form the oxazinone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the oxazinone ring, contribute to its reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can be compared with similar compounds such as:
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound also contains bromine and fluorine atoms but has a different heterocyclic ring structure.
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Another compound with bromine and fluorine atoms, but with a thiazole ring instead of an oxazinone ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and oxazinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrF2NO2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
6-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-1-2-6-5(3-4)12-7(13)8(10,11)14-6/h1-3H,(H,12,13) |
InChI Key |
GGUXPJINDXPDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


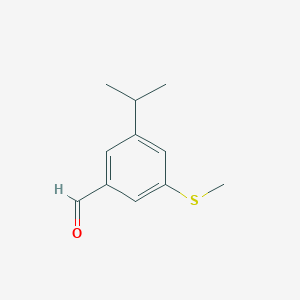

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
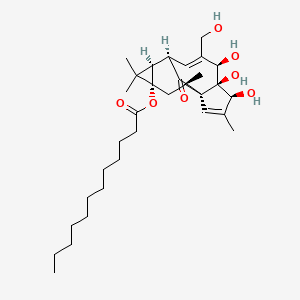
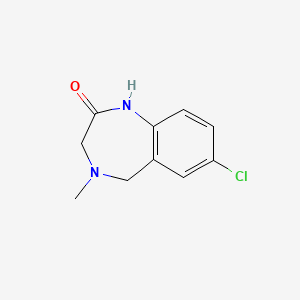

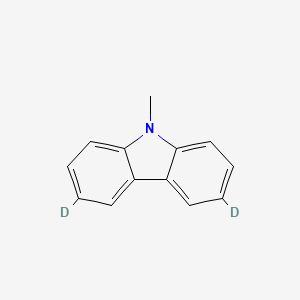
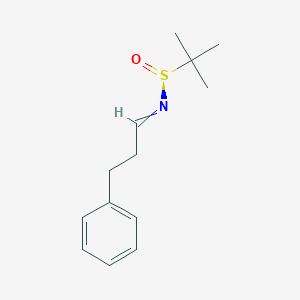
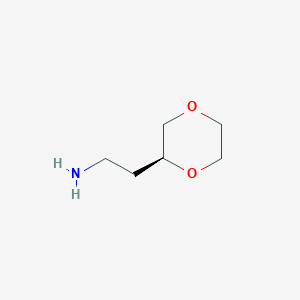
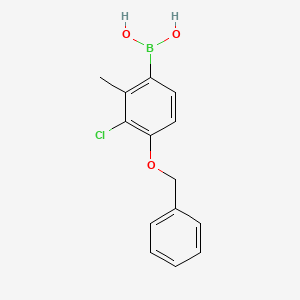
![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
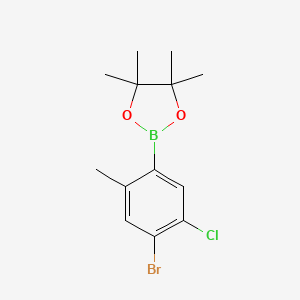

![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
